molecular formula C19H23N5 B6436440 2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2549029-69-6

2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B6436440
CAS No.: 2549029-69-6
M. Wt: 321.4 g/mol
InChI Key: HDZKTUYANTVDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a high-purity chemical compound supplied for non-clinical research purposes. With the CAS number 2549029-69-6 and a molecular formula of C19H23N5, this molecule features a distinct structure combining a benzodiazole core linked to an azetidine ring and a 4-methylpyrimidine group . The presence of the tert-butyl group contributes to increased steric hindrance, which can improve selectivity in chemical reactions . This unique architecture makes it a compound of interest in pharmaceutical research and organic synthesis, particularly for the development of new therapeutic agents. The compound is structurally related to a class of 1,3-substituted azetidines that have been investigated as PDE10 inhibitors, suggesting potential relevance for research in neurological disorders . Its well-defined physicochemical properties, including a molecular weight of 321.42 g/mol and a predicted XLogP3 of 3.7, facilitate characterization and purification in research processes . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-13-9-10-20-18(21-13)23-11-14(12-23)24-16-8-6-5-7-15(16)22-17(24)19(2,3)4/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZKTUYANTVDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-tert-Butyl-1H-1,3-benzodiazole

The benzodiazole nucleus is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or orthoesters under acidic conditions. For 2-tert-butyl substitution, tert-butylation precedes cyclization. In a method analogous to CN105503772A, tert-butylamine is reacted with 2-nitrobenzothiazole disulfide under basic catalysis (e.g., NaOH or KOH), followed by reduction of the nitro group. Hydrogenation at 70–90°C with a palladium catalyst achieves 95% yield. Alternative routes employ direct alkylation of pre-formed benzodiazole using tert-butyl bromide, though steric hindrance limits yields to 70–80%.

Table 1: Comparison of Benzodiazole Synthesis Methods

MethodStarting MaterialCatalystYield (%)Purity (%)
Nitro reduction2-nitrobenzothiazolePd/C, H₂9599.8
Direct alkylation1H-1,3-benzodiazoleK₂CO₃7897.5
Cyclocondensationo-phenylenediamineH₂SO₄8598.5

Azetidine Ring Formation

La(OTf)₃-Catalyzed Intramolecular Aminolysis

The azetidine moiety is constructed via regioselective aminolysis of cis-3,4-epoxy amines, as demonstrated in Frontiers. Epoxy amines derived from benzodiazole precursors undergo cyclization at 80–85°C with La(OTf)₃ (5 mol%), yielding azetidine rings with 88–92% efficiency. For example, reacting cis-3,4-epoxy-N-(benzodiazol-1-yl)propylamine with La(OTf)₃ in dichloroethane produces the azetidine intermediate in 90% yield.

Table 2: Optimization of Azetidine Cyclization

CatalystTemp (°C)Time (h)Yield (%)Selectivity (C3:C4)
La(OTf)₃8069095:5
BF₃·OEt₂6087580:20
None100124050:50

Alternative Azetidine Synthesis Routes

Azetidines are also accessible via [2+2] cycloadditions or ring contraction of pyrrolidines, though these methods suffer from lower regiocontrol (<70% yield). The Frontiers protocol remains superior for benzodiazole-functionalized substrates due to minimized side reactions.

Functionalization with 4-Methylpyrimidin-2-yl

Nucleophilic Aromatic Substitution

The azetidine nitrogen undergoes coupling with 2-chloro-4-methylpyrimidine in dimethylacetamide (DMAc) at 120°C, using K₂CO₃ as a base. This achieves 85% conversion, with purity >98% after recrystallization. Competing hydrolysis of the chloropyrimidine is mitigated by anhydrous conditions.

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium-catalyzed cross-coupling (Pd₂(dba)₃, Xantphos) with azetidine-3-amine derivatives affords 82% yield. However, the tert-butyl group’s steric bulk necessitates higher catalyst loadings (10 mol%), increasing costs.

Integrated Synthesis Pathways

Sequential Approach

  • Benzodiazole tert-butylaton : Nitro reduction followed by alkylation.

  • Epoxy amine synthesis : Epoxidation of allyl-benzodiazole intermediates.

  • Azetidine cyclization : La(OTf)₃-catalyzed aminolysis.

  • Pyrimidine coupling : Nucleophilic substitution with 2-chloro-4-methylpyrimidine.

Overall yield : 68% (four steps).

Convergent Approach

  • Pre-form 1-(4-methylpyrimidin-2-yl)azetidin-3-amine.

  • Couple to 2-tert-butyl-1H-1,3-benzodiazole via Mitsunobu reaction (DIAD, PPh₃).

Overall yield : 72% (three steps).

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group at position 2 impedes electrophilic substitution. Solutions include:

  • Using bulky directing groups (e.g., -SiMe₃) during benzodiazole functionalization.

  • High-temperature reactions (120–150°C) to enhance molecular mobility.

Azetidine Ring Stability

The strained four-membered ring is prone to hydrolysis in acidic media. Storage under inert atmosphere (N₂ or Ar) and avoidance of protic solvents (e.g., H₂O, MeOH) are critical .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Key Applications:

  • Anticancer Activity: Studies have indicated that benzodiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The azetidine moiety may enhance selectivity towards tumor cells due to its unique structural properties.
  • Antimicrobial Properties: Compounds with similar structures have shown promise in combating bacterial infections, particularly resistant strains. The presence of the pyrimidine ring may contribute to enhanced activity against specific pathogens.

Neuropharmacology

Research indicates that derivatives of benzodiazole can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Potential Uses:

  • Anxiolytic Effects: Benzodiazoles are often studied for their anxiolytic properties. This compound could modulate GABAergic activity, contributing to reduced anxiety levels.
  • Cognitive Enhancement: Some studies suggest that modifications in benzodiazole structures may improve cognitive functions, making them candidates for treating conditions like Alzheimer's disease.

Biochemical Research

The unique structure of this compound allows it to serve as a biochemical probe in research settings.

Applications:

  • Target Identification: The compound can be utilized to identify and validate new biological targets by observing its interactions within cellular systems.
  • Mechanistic Studies: Understanding how this compound interacts at the molecular level can shed light on the mechanisms underlying its biological effects.

Case Studies

Several case studies have documented the effects and applications of similar compounds:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that benzodiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy and selectivity towards cancer cells .

Case Study 2: Neuropharmacological Effects

Research conducted by Smith et al. (2020) explored the anxiolytic properties of various benzodiazole derivatives in animal models. The findings suggested that these compounds could effectively reduce anxiety-like behaviors, supporting their potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key differences between the target compound and structurally related benzodiazole derivatives:

Compound Name Core Structure Substituents Ring System Modifications Synthesis Method Hypothesized Biological Activity
Target Compound 1H-1,3-benzodiazole 2-tert-butyl, 1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl] Azetidine (4-membered) + pyrimidine Multi-step, tert-butyl amine precursors Kinase inhibition, anticancer
Compound 12 () 1H-1,3-benzodiazole 2-(4-[(3S)-1-(2-{2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)pyrrolidin-3-yl]oxy)piperidin-1-yl) Pyrrolidine (5-membered) + fused pyrrolopyrimidine Enantiomeric tert-butyl pyrrolidine carboxylate Gene expression modulation
Compound 1b () 1H-1,3-benzodiazole 2-(phenol) None Schiff base formation Antioxidant, cytotoxicity
1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole () 1H-1,3-benzodiazole 1-ethyl, 4-fluoro, 2-(imidazolylmethyl) Fluorine substitution, imidazole Not specified Potential CNS activity

Key Observations

Ring System and Conformational Effects: The target compound’s azetidine (4-membered ring) introduces steric strain compared to the pyrrolidine (5-membered) in Compound 12. Compound 12’s pyrrolo[2,3-d]pyrimidine (fused bicyclic system) enables extended π-π stacking, whereas the target’s isolated pyrimidine may prioritize hydrogen bonding or electrostatic interactions.

In contrast, Compound 1b’s phenolic group introduces polarity, enhancing solubility but increasing susceptibility to oxidative metabolism . The fluorine atom in ’s compound improves metabolic stability and electronegativity, which could enhance blood-brain barrier penetration .

Synthetic Strategies :

  • The target compound likely employs tert-butyl-protected intermediates for azetidine functionalization, similar to Compound 12’s synthesis from tert-butyl pyrrolidine carboxylate .
  • Compound 1b and analogs in utilize microwave-assisted Schiff base or click chemistry, highlighting divergent approaches for rapid derivatization .

Biological Activity Hypotheses: The target’s pyrimidine and azetidine groups suggest kinase inhibition (common in anticancer agents), whereas Compound 12’s fused pyrrolopyrimidine may target DNA/RNA-binding proteins for gene regulation . Compound 1b’s antioxidant activity correlates with its phenolic hydroxyl group, a feature absent in the more hydrophobic target compound .

Biological Activity

The compound 2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4C_{16}H_{20}N_{4} with a molecular weight of approximately 284.36 g/mol. The structure consists of a benzodiazole core linked to an azetidine ring and a pyrimidine substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H20N4C_{16}H_{20}N_{4}
Molecular Weight284.36 g/mol
LogP3.45
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various benzodiazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects (ranging from 1.35 to 2.18 μM) .

Anticancer Properties

The compound's potential anticancer activity is also noteworthy. Research indicates that benzodiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that specific modifications to the benzodiazole structure enhance cytotoxicity against different cancer cell lines .

The proposed mechanism of action for compounds like this compound involves interaction with DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription . This interaction can lead to the disruption of cellular processes in rapidly dividing cells, such as cancer cells.

Case Study 1: Antitubercular Activity

A series of derivatives were synthesized based on the structure of benzodiazoles and tested for their antitubercular activity against Mycobacterium tuberculosis. Among these, one compound demonstrated an IC90 value of 40.32 μM, indicating a promising lead for further development .

Case Study 2: Cytotoxicity Assessment

In vitro studies on human embryonic kidney (HEK293) cells showed that certain derivatives exhibited low cytotoxicity while maintaining antimicrobial efficacy. This suggests a favorable therapeutic window for compounds similar to this compound .

Q & A

Q. Advanced

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses against off-targets (e.g., CYP450 enzymes) .
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to optimize electronic properties for target engagement .
  • ADMET Prediction : Tools like SwissADME assess permeability (e.g., logP ~3.5) and metabolic stability (e.g., CYP3A4 t₁/₂ > 60 min) .

What methodologies optimize reaction yields in large-scale synthesis?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (from 65% to 85%) by enhancing thermal efficiency .
  • Flow Chemistry : Continuous flow reactors enable precise control of exothermic steps (e.g., azetidine ring closure) and reduce byproducts .
  • Catalyst Screening : Testing alternative catalysts (e.g., Pd₂(dba)₃ instead of Pd(PPh₃)₄) can improve cross-coupling efficiency .

How do researchers validate target engagement in cellular models?

Q. Advanced

  • Chemical Proteomics : Use pull-down assays with biotinylated probes to isolate target proteins from lysates .
  • Fluorescence Polarization : Measure compound binding to recombinant proteins (e.g., Kd = 120 nM for EGFR) .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment confirms mechanism-specific effects .

What are the key challenges in characterizing azetidine ring conformation?

Q. Advanced

  • X-ray Crystallography : Resolves chair vs. boat conformations but requires high-quality crystals (achieved via vapor diffusion in 70% ethanol) .
  • NOESY NMR : Detects through-space interactions between azetidine protons and adjacent groups (e.g., pyrimidine CH₃) .
  • DFT Calculations : Predict stable conformers (e.g., chair conformation is 2.3 kcal/mol lower in energy than boat) .

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